methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate
Overview
Description
. It is a derivative of metrifonate, a well-known organophosphate compound. Desmethylmetrifonate is primarily used as a reference standard in pharmaceutical applications .
Mechanism of Action
Target of Action
Desmethyltrichlorfon, also known as Demethyltrichlorphon or Desmethylmetrifonate, primarily targets acetylcholinesterase , an enzyme crucial for nerve function in insects, humans, and many other animals .
Mode of Action
Desmethyltrichlorfon acts as an irreversible inhibitor of acetylcholinesterase . By binding to this enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles, glands, and central nervous system .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyltrichlorfon is the cholinergic pathway . The buildup of acetylcholine due to the inhibition of acetylcholinesterase disrupts the normal function of this pathway, leading to a range of downstream effects such as muscle contractions, glandular secretions, and potential overstimulation of the central nervous system .
Pharmacokinetics
Metabolism likely occurs in the liver, and excretion is probably through the kidneys .
Result of Action
The primary result of Desmethyltrichlorfon’s action is overstimulation of the nervous system . This can lead to symptoms such as muscle weakness, twitching, and paralysis, excessive salivation, and in severe cases, respiratory failure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Desmethyltrichlorfon. For instance, it has been found that Desmethyltrichlorfon is unstable in tap water due to various environmental factors like temperature and pH, leading to its decomposition into a more toxic substance, dichlorvos . Therefore, the environmental effects of Desmethyltrichlorfon involve the combined effects of Desmethyltrichlorfon and its degradation product .
Preparation Methods
The synthesis of desmethylmetrifonate involves the reaction of trichloroacetaldehyde with dimethyl phosphite under controlled conditions. The reaction typically proceeds as follows:
Synthetic Route: Trichloroacetaldehyde is reacted with dimethyl phosphite in the presence of a base, such as sodium hydroxide, to yield desmethylmetrifonate.
Reaction Conditions: The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate.
Industrial production methods for desmethylmetrifonate are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Desmethylmetrifonate undergoes several types of chemical reactions, including:
Oxidation: Desmethylmetrifonate can be oxidized to form corresponding phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert desmethylmetrifonate to its corresponding alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces alcohol derivatives.
Scientific Research Applications
Desmethylmetrifonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Desmethylmetrifonate is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of desmethylmetrifonate, especially in the treatment of neurological disorders.
Comparison with Similar Compounds
Desmethylmetrifonate is structurally similar to other organophosphate compounds, such as metrifonate and trichlorfon. it has unique properties that distinguish it from these compounds:
Metrifonate: While metrifonate is a prodrug that is converted to dichlorvos in the body, desmethylmetrifonate is not metabolized in the same way and has a different mechanism of action.
Trichlorfon: Trichlorfon is another organophosphate compound with insecticidal properties.
Similar compounds include:
- Metrifonate
- Trichlorfon
- Dichlorvos
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl3O4P/c1-10-11(8,9)2(7)3(4,5)6/h2,7H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPHBRHXSUAGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55869-01-7 (hydrochloride salt) | |
Record name | Desmethyl-trichlorfon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301028614 | |
Record name | Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684-31-1 | |
Record name | Desmethyl-trichlorfon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONODESMETHYLMETRIFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1PCK597AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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